Citraconic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

- Preparation of Bicyclic Pyrrolidines: Citraconic anhydride reacts with diamines to form bicyclic pyrrolidine derivatives, which are valuable building blocks for organic synthesis and drug discovery .

- Synthesis of Maleimides: Citraconic anhydride can be converted into maleimides, another class of important building blocks in organic synthesis and used in developing new materials and pharmaceuticals .

- Preparation of Co- and Terpolymers: Due to its reactive double bond, citraconic anhydride can be incorporated into co- and terpolymers with various properties, offering potential applications in areas like drug delivery and biomaterials .

Protein Chemistry

- Temporary Blocking of Primary Amines: Citraconic anhydride selectively reacts with primary amines, forming a reversible linkage. This allows researchers to temporarily block these functional groups in proteins and other biomolecules, facilitating the study and manipulation of other parts of the molecule . This temporary blocking can be crucial for studying protein structure and function, as well as in protein purification and modification.

- Isolation of Histidyl Peptides: Citraconic anhydride can selectively react with histidine residues in peptides, allowing for their isolation and further analysis. This technique is useful in studying protein-protein interactions and other processes involving histidine .

Biomedical Research

- Antigen Retrieval in Immunohistochemistry: Citraconic anhydride shows promise as a universal retrieval solution in immunohistochemistry, a technique used to visualize specific molecules in tissue sections. By improving the accessibility of target antigens, it can enhance the sensitivity and specificity of immunohistochemical staining . This can be crucial for cancer diagnosis, studying disease progression, and other areas of biomedical research.

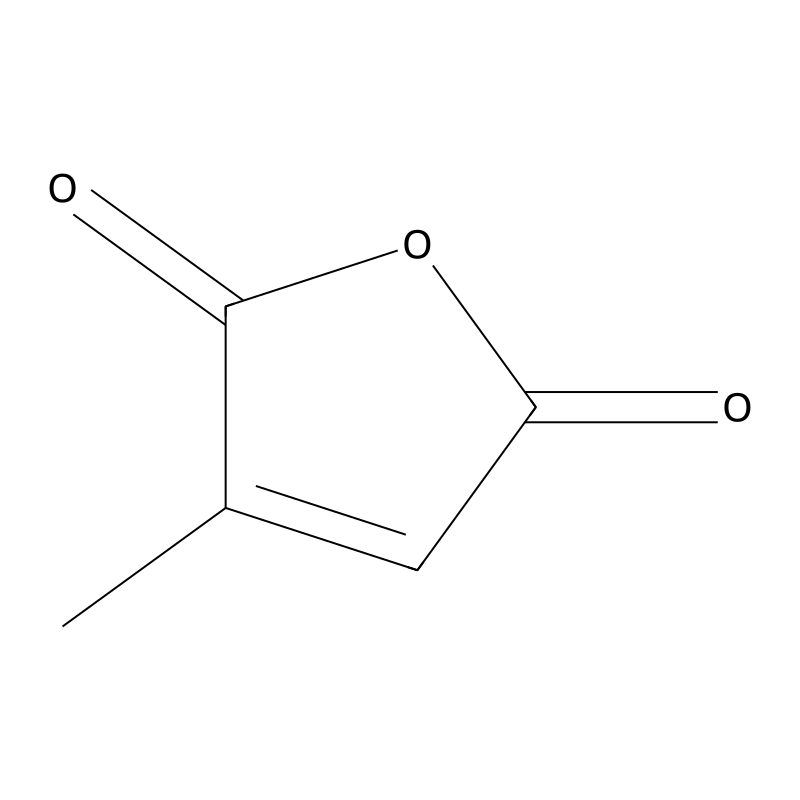

Citraconic anhydride is a cyclic anhydride derived from citraconic acid, characterized by its unique molecular structure that features a five-membered ring. Its chemical formula is CHO, and it is known for its reactivity, particularly with amines and other nucleophiles. This compound appears as a colorless liquid or crystalline solid and has applications in various fields, including organic synthesis and biochemistry.

Citraconic anhydride's mechanism of action depends on the specific application. In polymer chemistry, it can act as a crosslinking agent, forming covalent bonds between polymer chains and enhancing the material's properties []. In bioconjugation research, its ability to reversibly block amine groups allows for the controlled modification of biomolecules []. The mechanism involves the formation of an amide bond between the citraconic anhydride and the amine group, which can be later cleaved under specific conditions.

- Reaction with Amines: When citraconic anhydride reacts with primary and secondary amines, it produces isomeric citraconamic acids. The predominant isomer rearranges to form thermodynamically stable N-substituted derivatives upon heating .

- Modification of Proteins: Citraconic anhydride can modify proteins by reacting with lysine residues. For instance, it has been shown to react readily with bovine alpha-crystallin, leading to significant modifications without disrupting the protein's native structure .

- Reactivity with Functional Groups: It reacts with α- and ε-amino groups, sulfhydryl groups, and hydroxyl amino groups, forming stable products .

Citraconic anhydride exhibits biological activity primarily through its ability to modify proteins. Its interaction with lysine residues in proteins can alter their structure and function. Research indicates that it can lead to the dissociation of protein aggregates while modifying a substantial percentage of lysine residues without completely disrupting the protein's quaternary structure . This suggests potential applications in drug delivery systems or as a biochemical tool for studying protein interactions.

Citraconic anhydride can be synthesized through several methods:

- Pyrolysis of Itaconic Acid: One of the most common methods involves heating itaconic acid in the presence of catalysts such as sodium sulfate or potassium phosphate at temperatures between 165°C and 175°C. This method can yield citraconic anhydride in high purity and yield (up to 89%) by distilling off the water produced during the reaction .

- Condensation Reactions: Citraconic anhydride can also be formed via condensation reactions involving succinic acid derivatives and formaldehyde over γ-alumina catalysts .

- Hydrogenation of Citric Acid: Although less common, citraconic anhydride can be synthesized through the hydrogenation of citric acid, leading to tricarballylic acid as a precursor .

Citraconic anhydride has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its ability to modify proteins, it is explored for use in drug design and delivery systems.

- Polymer Chemistry: Citraconic anhydride is utilized in the production of polymers where it acts as a cross-linking agent.

- Biochemistry: It is employed in studies involving protein modification and enzyme stabilization .

Studies have demonstrated that citraconic anhydride interacts significantly with various biological molecules:

- Protein Modification: The interaction with lysine residues in proteins leads to structural changes that can affect protein function and stability.

- Thermostability Enhancement: Chemically modified enzymes using citraconic anhydride have shown enhanced thermostability, making them more effective under varying temperature conditions .

Citraconic anhydride shares similarities with several other compounds but retains unique characteristics:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Maleic Anhydride | Cyclic Anhydride | More reactive towards nucleophiles; used in polymerization |

| Fumaric Acid | Unsaturated Dicarboxylic Acid | Exists as geometric isomers; used in food additives |

| Itaconic Acid | Unsaturated Dicarboxylic Acid | Precursor for citraconic anhydride; greater water solubility |

| Succinic Anhydride | Cyclic Anhydride | Less reactive; used mainly in industrial applications |

Citraconic anhydride's ability to selectively modify proteins without complete denaturation distinguishes it from these similar compounds, making it particularly valuable in biochemical applications.

Color/Form

XLogP3

Boiling Point

213-214 °C @ 760 MM HG

Density

Melting Point

7-8 °C

UNII

GHS Hazard Statements

H311 (56.18%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (87.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (11.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (91.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (37.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (87.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (44.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

VACUUM PYROLYSIS OF CITRIC OR ITACONIC ACID